molecular formula C16H22N4O4 B11185664 2-(3,5-Dimethyl-1,2-oxazol-4-YL)-1-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}ethanone

2-(3,5-Dimethyl-1,2-oxazol-4-YL)-1-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}ethanone

Cat. No.: B11185664
M. Wt: 334.37 g/mol
InChI Key: KVGNFIQSULUXNO-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{2-[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a unique combination of oxazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{2-[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and oxadiazole intermediates, followed by their coupling through a piperidine linker.

    Oxazole Synthesis: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine under acidic conditions.

    Oxadiazole Synthesis: The oxadiazole ring is often prepared through the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.

    Coupling Reaction: The final step involves coupling the oxazole and oxadiazole intermediates using a piperidine linker. This can be achieved through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{2-[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{2-[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its stability and electronic properties may be useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{2-[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The oxazole and oxadiazole rings can interact with enzymes or receptors, modulating their activity. The piperidine linker provides flexibility, allowing the compound to adopt conformations that enhance its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{2-[3-(METHOXYMETHYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDIN-1-YL}ETHAN-1-ONE stands out due to its dual ring structure and the presence of a piperidine linker. This unique combination enhances its chemical stability and potential for diverse applications in scientific research.

Properties

Molecular Formula

C16H22N4O4

Molecular Weight

334.37 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C16H22N4O4/c1-10-12(11(2)23-18-10)8-15(21)20-7-5-4-6-13(20)16-17-14(9-22-3)19-24-16/h13H,4-9H2,1-3H3

InChI Key

KVGNFIQSULUXNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCCCC2C3=NC(=NO3)COC

Origin of Product

United States

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